5-Chloroisoquinoline-8-carboxylic acid
Overview
Description
5-Chloroisoquinoline-8-carboxylic acid is a heterocyclic organic compound belonging to the class of isoquinoline carboxylic acids. It is characterized by a chlorine atom at the 5th position and a carboxylic acid group at the 8th position on the isoquinoline ring. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. It serves as a valuable building block in the synthesis of various pharmaceuticals and organic compounds.
Safety and Hazards
The safety data sheet for 5-Chloroisoquinoline-8-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. In case of exposure, it is advised to wash the affected area with plenty of water and seek medical attention if necessary .
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which 5-chloroisoquinoline-8-carboxylic acid belongs, are known to demonstrate a wide range of biological activities . They are considered important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .
Mode of Action
It is known that isoquinolines were prepared via utilization of the weakly coordinating nature of the carboxylic acid . The N-O bond of α-imino-oxalic acid could act as the internal oxidant . Both terminal and internal alkynes can be efficiently applied in the catalytic system which demonstrated a broad substrate scope .
Biochemical Pathways
Isoquinolines, in general, are known to interact with various biochemical pathways due to their diverse structures .
Pharmacokinetics
The molecular weight of 20761 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Isoquinolines are known to demonstrate a wide range of biological activities , suggesting that this compound may also have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-8-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the use of trifunctional aromatic ketones with primary amines under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and carboxylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and environmentally friendly solvents to minimize waste and by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines and quinolines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-Chloroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Isoquinoline: A structural isomer of quinoline, also exhibiting significant pharmacological properties.
Chloroquinoline: A derivative of quinoline with chlorine substitution, used in antimalarial drugs.
Uniqueness: 5-Chloroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and carboxylic acid groups enhance its reactivity and binding affinity, making it a valuable compound in drug development and organic synthesis .
Properties
IUPAC Name |
5-chloroisoquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAPYJGHMFFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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